4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE
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Overview
Description
4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom and an isopropyl group on the pyrazolo[3,4-c]pyridine scaffold imparts unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-nitropyridine with isopropyl hydrazine, followed by cyclization to form the pyrazolo[3,4-c]pyridine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a tool compound for studying various biological pathways and mechanisms, particularly those involving kinase signaling.
Mechanism of Action
The mechanism of action of 4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity . The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: Another brominated pyridine derivative with similar reactivity but different applications.
6-Bromo-2-pyridinecarboxaldehyde: A brominated pyridine derivative used in different synthetic applications.
Fluorinated Pyridines: Compounds with similar core structures but different substituents, leading to varied chemical properties and applications.
Uniqueness
4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The combination of a bromine atom and an isopropyl group on the pyrazolo[3,4-c]pyridine scaffold makes it a versatile building block for various chemical transformations and applications.
Properties
IUPAC Name |
4-bromo-3-propan-2-yl-2H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-5(2)9-8-6(10)3-11-4-7(8)12-13-9/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLWCRFDYZQUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CN=CC2=NN1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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